![molecular formula C21H18O3 B1369355 Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate CAS No. 893736-49-7](/img/structure/B1369355.png)

Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate

Vue d'ensemble

Description

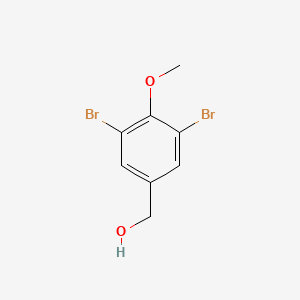

“Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate” is a chemical compound. It has a molecular formula of C19H16O . This compound is related to the class of organic compounds known as biphenyls and derivatives . Biphenyls and their derivatives are organic compounds containing to benzene rings linked together by a single covalent bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Schiff base ligands were obtained from the condensation reaction of a methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The yield of the reaction was reported to be 87%, and the product was described as light yellow in color .

Molecular Structure Analysis

The molecular structure of “Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate” can be analyzed using various spectroscopic techniques . For instance, 13C NMR spectroscopy can provide information about the carbon skeleton of the molecule .

Chemical Reactions Analysis

The chemical reactions involving “Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate” and similar compounds have been studied . For example, Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized by four Schiff base ligands .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate” can be inferred from related compounds. For instance, Biphenyl-4-methanol, a related compound, has a melting point of 96-100 °C and is soluble in acetone .

Applications De Recherche Scientifique

Organic Synthesis

This compound is used in organic synthesis, particularly in reactions involving the benzylic position. Its structure allows for free radical bromination , nucleophilic substitution , and oxidation reactions . The benzylic position’s reactivity is enhanced due to the adjacent aromatic ring, making it a valuable intermediate in synthesizing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. For instance, some synthesized compounds with a similar biphenyl structure have shown significant zones of inhibition in antimicrobial studies . This suggests that Methyl 2-[4-(benzyloxy)phenyl]benzoate could serve as a starting point for developing new antimicrobial agents.

Chemical Education

Due to its interesting reactivity at the benzylic position, this compound can be used in educational settings to demonstrate various organic reactions and mechanisms. It serves as an excellent example to teach concepts of resonance stabilization and electrophilic aromatic substitution .

Mécanisme D'action

Mode of Action

It is known that benzylic compounds can undergo reactions via an sn1 pathway, which involves the formation of a resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism with its targets.

Biochemical Pathways

Benzoylated products, which are structurally similar, have been synthesized by the benzoylation of substituted phenols under low temperature, and these undergo fries rearrangement using anhydrous aluminum chloride as a catalyst . This suggests that Methyl 2-[4-(benzyloxy)phenyl]benzoate might also be involved in similar biochemical pathways.

Propriétés

IUPAC Name |

methyl 2-(4-phenylmethoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-23-21(22)20-10-6-5-9-19(20)17-11-13-18(14-12-17)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZAIIOLJCQPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602445 | |

| Record name | Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate | |

CAS RN |

893736-49-7 | |

| Record name | Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1369272.png)

![2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1369273.png)

![3-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1369281.png)

![2-[[(Ethylamino)carbonyl]amino]-6-methylbenzoic acid](/img/structure/B1369289.png)

![3-[(4-Methoxyphenyl)amino]propan-1-ol](/img/structure/B1369299.png)